

An In-depth Technical Guide to 4-Cyano-3-methoxybenzoic acid

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Compound of Interest

Compound Name: 4-Cyano-3-methoxybenzoic acid

Cat. No.: B1645359

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Introduction

4-Cyano-3-methoxybenzoic acid, identified by the CAS number 102362-00-5, is a substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules.^[1] Its unique trifunctional structure, featuring a carboxylic acid, a nitrile, and a methoxy group on a benzene ring, offers a versatile platform for chemical modifications. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, purification, safety, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The distinct arrangement of functional groups in **4-Cyano-3-methoxybenzoic acid** dictates its physical and chemical behavior. A summary of its key properties is presented below.

Property	Value	Source(s)
CAS Number	102362-00-5	[2]
Molecular Formula	C ₉ H ₇ NO ₃	[1]
Molecular Weight	177.16 g/mol	[1]
Predicted Boiling Point	394.3 ± 27.0 °C	[1]
Predicted Density	1.32 ± 0.1 g/cm ³	[1]
Storage	Room temperature, sealed, dry	[1]

Spectroscopic Characterization

While specific experimental spectra for **4-Cyano-3-methoxybenzoic acid** are not readily available in public databases, a theoretical analysis based on the principles of spectroscopy and data from analogous structures can provide valuable insights for its characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group. The aromatic region would likely show a complex splitting pattern due to the substitution pattern. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display nine unique signals. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield, likely above 165 ppm. The methoxy carbon would resonate around 55-60 ppm. The aromatic carbons would show a range of chemical shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by several key absorption bands. A strong, sharp peak around 2220-2260 cm⁻¹ would indicate the C≡N stretch of the nitrile group. The carbonyl (C=O) stretch of the carboxylic acid would appear as a strong band between 1680 and 1710

cm^{-1} . A broad O-H stretch from the carboxylic acid dimer would be observed in the region of 2500-3300 cm^{-1} . Additionally, C-O stretching from the methoxy group and C-H stretching from the aromatic ring and methyl group would be present.

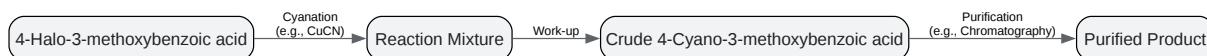
Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak $[\text{M}]^+$ would be observed at an m/z of approximately 177. Subsequent fragmentation would likely involve the loss of the carboxylic acid group and other characteristic fragments.

Synthesis and Purification

The synthesis of **4-Cyano-3-methoxybenzoic acid** can be approached through various synthetic routes. One plausible method is the cyanation of a corresponding halogenated precursor. While a direct, detailed protocol for this specific molecule is not widely published, a general procedure can be adapted from the synthesis of structurally similar compounds, such as 4-cyano-3-nitrobenzoic acid.^[3]

Illustrative Synthetic Workflow



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Caption: A generalized workflow for the synthesis of **4-Cyano-3-methoxybenzoic acid**.

Experimental Protocol: A General Approach

This protocol is an illustrative example and may require optimization.

- Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine the starting material (e.g., 4-bromo-3-methoxybenzoic acid), a cyanide source (e.g., copper(I) cyanide), and a high-boiling polar aprotic solvent (e.g., DMF or NMP).
- Reaction: Heat the mixture to a high temperature (typically $>150\text{ }^{\circ}\text{C}$) and maintain for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer

chromatography (TLC).

- **Work-up:** After cooling to room temperature, the reaction mixture is typically poured into an acidic aqueous solution to precipitate the crude product. The solid is then collected by filtration.
- **Purification:** The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[3]

Applications in Research and Drug Development

4-Cyano-3-methoxybenzoic acid is a valuable building block in medicinal chemistry and drug discovery.[1] Its functional groups allow for a variety of chemical transformations to generate diverse molecular scaffolds.

- **Carboxylic Acid:** This group can be readily converted into esters, amides, and other derivatives, which is a common strategy in the development of new therapeutic agents.
- **Nitrile:** The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings, which are prevalent in many drug molecules.
- **Methoxy Group:** The methoxy group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.

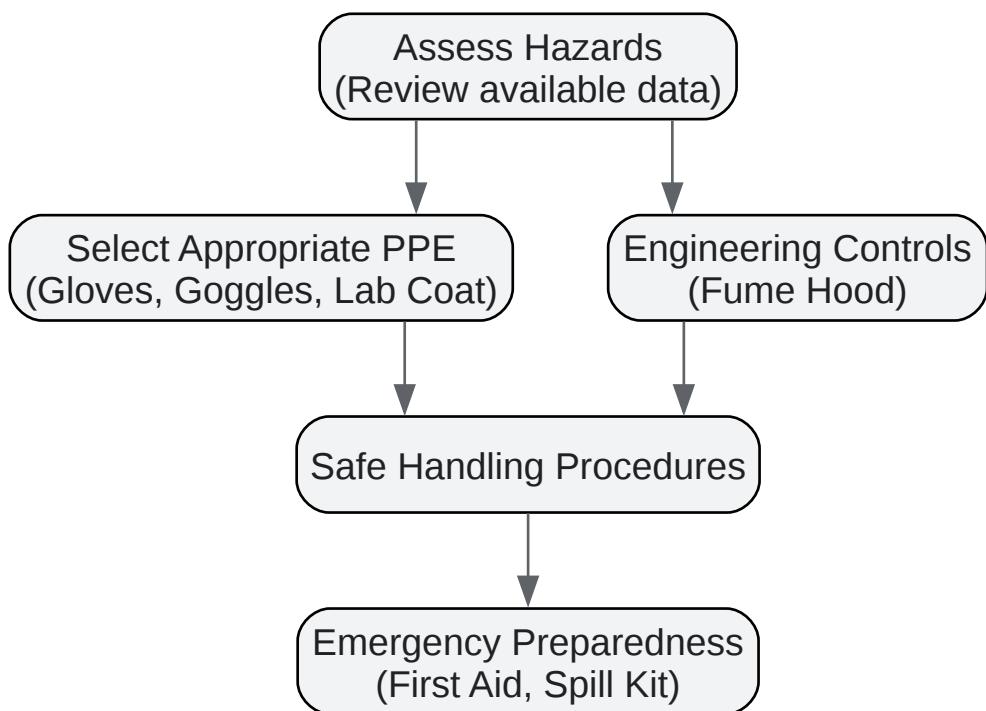
While specific examples of marketed drugs derived directly from **4-Cyano-3-methoxybenzoic acid** are not prominently documented, its structural motifs are present in various pharmacologically active compounds. Its utility lies in its potential as a key intermediate for the synthesis of novel drug candidates.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for **4-Cyano-3-methoxybenzoic acid** is not widely available. However, based on the known hazards of similar chemical structures, the following precautions should be taken:

- Hazard Classification (Anticipated): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[4][5]
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[4]
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4]
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[4]

The following diagram outlines a logical workflow for handling and safety assessment.



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Caption: A workflow for the safe handling of chemical intermediates.

Conclusion

4-Cyano-3-methoxybenzoic acid is a chemical intermediate with significant potential in the fields of organic synthesis, particularly for pharmaceutical and agrochemical research and

development. Its versatile structure allows for a wide range of chemical modifications, making it a valuable tool for the creation of novel and complex molecules. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a foundational understanding of its properties and potential applications based on available information and the behavior of analogous structures. Further research into its synthesis, characterization, and utility is warranted to fully explore its capabilities.

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